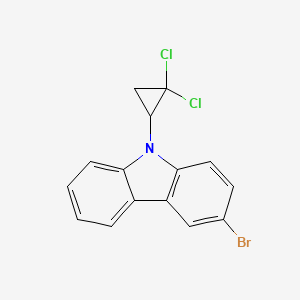
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is an organohalogen compound that features a bromine atom and a dichlorocyclopropyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of 9-(2,2-dichlorocyclopropyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(2,2-dichlorocyclopropyl)-9H-carbazole derivatives with various functional groups.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
科学研究应用
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes. In pharmaceuticals, its biological activity is often related to its ability to intercalate with DNA or inhibit specific enzymes, though detailed pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9H-carbazole: Lacks the dichlorocyclopropyl group, affecting its electronic properties and reactivity.
9-(2,2-Dichlorocyclopropyl)-3,6-dibromo-9H-carbazole: Contains additional bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both a bromine atom and a dichlorocyclopropyl group, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.
属性
CAS 编号 |
90279-56-4 |
|---|---|
分子式 |
C15H10BrCl2N |
分子量 |
355.1 g/mol |
IUPAC 名称 |
3-bromo-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H10BrCl2N/c16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19(13)14-8-15(14,17)18/h1-7,14H,8H2 |
InChI 键 |
SIBDVVFTZDKWQQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



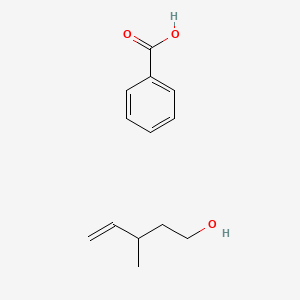
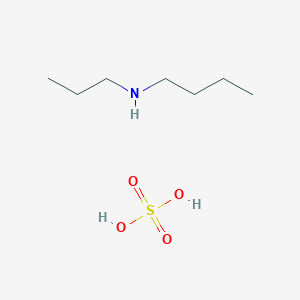
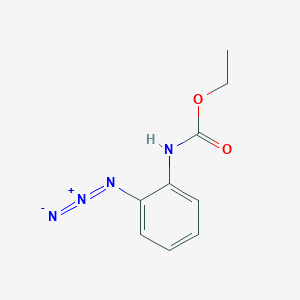
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
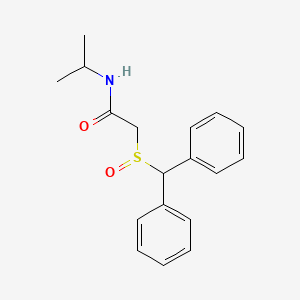
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
